

Pyridine-2,3,4-triamine: A Technical Review of a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2,3,4-triamine*

Cat. No.: *B1321565*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and materials science. While specific research on this particular isomer is limited, the broader class of aminopyridines has demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on **Pyridine-2,3,4-triamine**, including its chemical properties, a plausible synthetic approach, and a discussion of the potential biological activities based on related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and material applications of this and other aminopyridine derivatives.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of amino groups to the pyridine scaffold can significantly modulate its electronic properties, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. **Pyridine-2,3,4-triamine**, with its three amino substituents, presents a unique platform for the development of novel therapeutics and functional materials. While detailed studies on this specific isomer are not abundant in publicly available literature, its structural features suggest potential applications as a chelating agent, a building block for complex heterocyclic systems, and a pharmacophore in drug design.

Chemical and Physical Properties

A summary of the known physicochemical properties of **Pyridine-2,3,4-triamine** is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of **Pyridine-2,3,4-triamine**

Property	Value	Source
CAS Number	52559-11-2	[1][2][3]
Molecular Formula	C ₅ H ₈ N ₄	[2][4]
Molecular Weight	124.14 g/mol	[2][4]
IUPAC Name	pyridine-2,3,4-triamine	[2]
Melting Point	253 °C	[3]
Boiling Point (Predicted)	433.2 ± 40.0 °C	[3]
Density (Predicted)	1.387 ± 0.06 g/cm ³	[3]
Appearance	Colorless crystal or yellow powdery solid	[1]
Solubility	Low solubility at room temperature. Soluble in water and some organic solvents.	[1]
InChI Key	APXBXAJWVZTKSE-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CN=C(C(=C1N)N)N</chem>	[2]

Synthesis and Discovery

Discovery

The specific historical details of the first synthesis and discovery of **Pyridine-2,3,4-triamine** are not well-documented in readily accessible scientific literature.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **Pyridine-2,3,4-triamine** is not extensively reported in peer-reviewed journals, a common and plausible method for the preparation of aminopyridines is through the reduction of a corresponding nitropyridine precursor. One source suggests that 2,3,4-Triaminopyridine can be prepared by the hydrogenation reduction of a suitable pyridine derivative or the reduction of acetylacetone, though specific conditions are not provided[1].

A general and widely applicable method for the synthesis of aminopyridines involves the catalytic hydrogenation of a nitropyridine. This process typically involves the reduction of a nitro group to an amino group using a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate.

The following is a generalized, hypothetical protocol for the synthesis of **Pyridine-2,3,4-triamine** based on common organic chemistry practices for the reduction of nitropyridines. The starting material for this proposed synthesis would be a di-nitro-aminopyridine, such as 2-amino-3,4-dinitropyridine.

Materials:

- 2-amino-3,4-dinitropyridine
- Palladium on carbon (10% Pd/C)
- Ethanol (or another suitable solvent like methanol or ethyl acetate)
- Hydrazine hydrate or a hydrogen gas source
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and equipment for reflux and filtration

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,4-dinitropyridine in ethanol under an inert atmosphere.

- Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
- Reduction:
 - Option A: Hydrogen Gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen throughout the reaction.
 - Option B: Transfer Hydrogenation: Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature or with gentle heating.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude **Pyridine-2,3,4-triamine**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, solvent, and choice of reducing agent) would need to be optimized for this particular substrate.

Visualization of Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **Pyridine-2,3,4-triamine**.

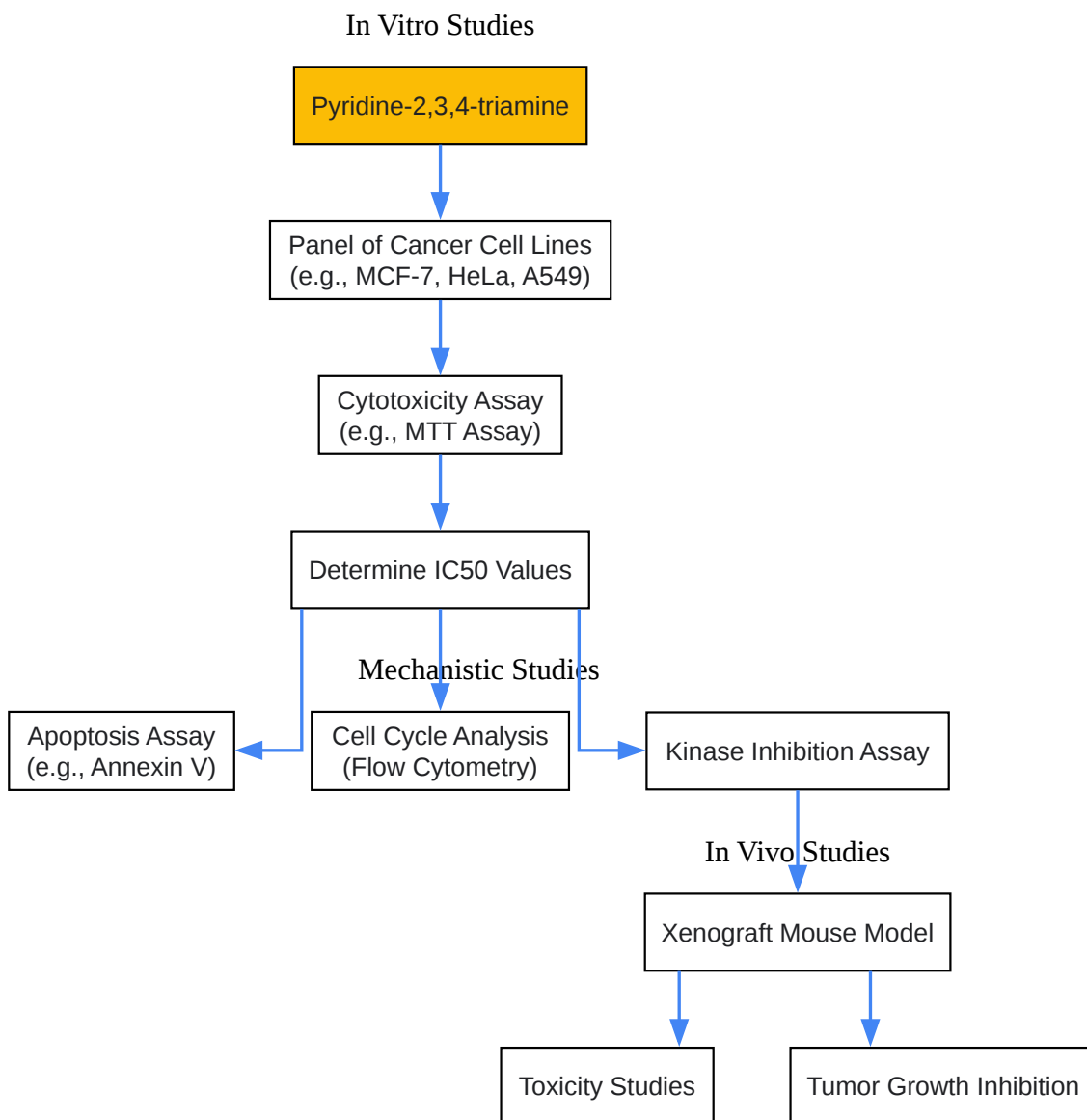
Biological Activities and Potential Applications

While specific biological studies on **Pyridine-2,3,4-triamine** are scarce in the literature, the broader class of aminopyridine derivatives has shown significant promise in various therapeutic areas. The presence of multiple amino groups suggests that **Pyridine-2,3,4-triamine** could act as a versatile scaffold in drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of aminopyridine derivatives[5][6][7]. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells[8]. The amino groups on the pyridine ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of these enzymes.

A study on amino acid conjugates of aminopyridines demonstrated their potential as anticancer agents, with some derivatives showing promising activity against cisplatin-resistant ovarian cancer cell lines[5][6]. Another study reported the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors with broad antiproliferative efficacy toward diverse cancer cells[8]. While these studies do not directly involve **Pyridine-2,3,4-triamine**, they underscore the potential of the aminopyridine scaffold in oncology.



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Caption: A hypothetical workflow for evaluating the anticancer potential of **Pyridine-2,3,4-triamine**.

Other Potential Applications

Based on its chemical structure, **Pyridine-2,3,4-triamine** may have other applications:

- **Coordination Chemistry:** The three adjacent amino groups and the pyridine nitrogen make it a potential multidentate ligand for forming stable complexes with metal ions. These complexes could have applications in catalysis or as imaging agents.
- **Material Science:** The molecule could serve as a monomer or building block for the synthesis of novel polymers or porous materials with interesting electronic or gas-adsorption properties.
- **Fluorescent Dyes:** It has been suggested for use in the synthesis of chemical fluorescent dyes[1].

Conclusion

Pyridine-2,3,4-triamine is a chemical entity with significant, yet largely unexplored, potential. While specific data on its synthesis and biological activity are limited, the broader family of aminopyridines provides a strong rationale for further investigation. The development of a robust and well-documented synthetic route is a critical first step to enable more extensive research into its properties and applications. Future studies should focus on evaluating its efficacy in various biological assays, particularly in the context of cancer and infectious diseases, and exploring its utility in materials science. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

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